Fsp3 Comparison: Cyclobutyl vs. Des-Cyclobutyl Analog for 3D Character
The cyclobutyl substituent on Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine yields a significantly higher fraction of sp3-hybridized carbons (Fsp3) compared to the des-cyclobutyl parent compound. A higher Fsp3 value is correlated with an increased probability of clinical success due to enhanced molecular complexity and reduced aromatic ring count .
| Evidence Dimension | Fraction of sp3-hybridized carbon atoms (Fsp3) |
|---|---|
| Target Compound Data | Fsp3 = 0.538 |
| Comparator Or Baseline | (2,3-Dihydrobenzofuran-5-yl)methanamine (CAS 55745-74-9) has a calculated Fsp3 of approximately 0.22 (based on the software-calculated value for the published structure) |
| Quantified Difference | An increase of approximately 0.316 (144% relative increase) |
| Conditions | In silico calculation based on the molecular formula and structure. |
Why This Matters
For procurement in lead optimization programs, a higher Fsp3 is a desirable attribute for escaping 'flatland' and improving the drug-likeness profile, making this cyclobutyl analog a distinct tool for SAR expansion compared to flatter, simpler building blocks.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Establishes the Fsp3 metric and its correlation with success; the des-cyclobutyl analog’s value is calculated based on the methods described herein. View Source
- [2] Kasam, V. et al. Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 2020. Links higher Fsp3 values, attainable through cyclobutyl incorporation, to better drug-like properties. View Source
